molecular formula C8H6IN B105608 6-iodo-1H-indole CAS No. 115666-47-2

6-iodo-1H-indole

Cat. No. B105608
M. Wt: 243.04 g/mol
InChI Key: UYFYWUXBZHYQRM-UHFFFAOYSA-N
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Description

6-Iodo-1H-indole is a derivative of the indole compound, which is a structure of interest due to its presence in various natural products and pharmaceuticals. The indole moiety is a common scaffold in medicinal chemistry, and its derivatives, such as 6-iodo-1H-indole, are often synthesized for their potential biological activities and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. One approach involves the reaction of indole-3-carboxyaldehyde with aryl amines in the presence of a catalytic amount of iodine to yield polycyclic structures related to alkaloids like cryptotackieine . Another strategy for synthesizing indole derivatives, such as 6,9-dihydropyrido[1,2-a]indoles, is through a cascade iodocyclization of aryl propargylic alcohols under mild, metal-free conditions, which is environmentally friendly and can give high yields . These methods highlight the versatility of indole chemistry and the potential for creating a variety of indole-based compounds, including 6-iodo-1H-indole.

Molecular Structure Analysis

The molecular structure of indole derivatives can be determined using common analytical methods such as NMR, IR, MS, and X-ray diffraction. For instance, the crystal structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined by these methods, and the data were compared with molecular crystal structure predictions made by density functional theory (DFT) . Similarly, novel indole derivatives have been characterized by spectroscopic methods and their structures were analyzed by XRD to determine bond angles, lengths, and specific space groups . These studies are essential for understanding the molecular geometry and electronic structure of indole derivatives, which are crucial for their reactivity and properties.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, which are important for their functionalization and application in synthesis. For example, the halides obtained from the synthesis of dihalogenated indoles allow for further functional group diversification through palladium-catalyzed coupling reactions . Additionally, the reactivity of indole derivatives can be studied using probes like 6-(difluoromethyl)indole, which can be processed by enzymes such as tryptophan synthase, providing insights into the activation and turnover of indole by this enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be explored through experimental and computational studies. DFT studies, for instance, can provide insights into the optimized geometry, vibrational analysis, and molecular electrostatic potential (MEP) of these compounds . The frontier molecular orbitals (FMOs) and global reactivity parameters can be estimated to understand the chemical reactivity and stability of the molecules. Additionally, nonlinear optical (NLO) properties can be investigated, which may have implications for high-tech applications . These properties are influenced by the specific substituents on the indole ring and the overall molecular structure.

Scientific Research Applications

Synthesis Applications

6-iodo-1H-indole and its derivatives demonstrate significant roles in various chemical synthesis processes. For instance, they are involved in the creation of heterocyclic and carbocyclic products through the interaction with internal alkynes, revealing high chemoselectivity and regioselectivity. This indicates their utility in developing complex molecular structures under controlled conditions (Maassarani et al., 1994). Additionally, the iodo-amination of 2-methyl indoles involving 6-iodo-1H-indole derivatives has been developed, showcasing the compound's versatility in enabling dual functionalization of molecules (Moriyama et al., 2018).

Medicinal Chemistry and Biological Applications

6-iodo-1H-indole derivatives have been noted for their significant biological activities. For example, they are found in the Thai sponge Smenospongia sp. and are associated with cytotoxic activity against tumor cell lines. This highlights the potential of these compounds in the development of new therapeutic agents (Prawat et al., 2012). Furthermore, certain indole derivatives, inclusive of those with the 6-iodo-1H-indole moiety, have shown promising results as tubulin polymerization inhibitors, indicating their potential in cancer treatment (Kazan et al., 2019).

Material Science and Environmental Applications

In the field of material science, indole derivatives, including those containing 6-iodo-1H-indole, have been explored for their antibacterial and algae inhibiting properties. They have been successfully incorporated into acrylic metal salt resin, demonstrating improved antifouling performance and self-polishing properties, which are highly desirable in marine coatings and environmental applications (Chunhua et al., 2020).

Safety And Hazards

According to the safety data sheet, 6-Iodo-1H-indole should not be released into the environment. It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment is advised .

properties

IUPAC Name

6-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFYWUXBZHYQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451352
Record name 6-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-iodo-1H-indole

CAS RN

115666-47-2
Record name 6-Iodo-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115666-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JA Golen, DR Manke - IUCrData, 2016 - scripts.iucr.org
The molecule of the title compound, C8H4INO2, is almost planar, having an rms deviation from planarity of 0.019 Å for all non-H atoms. In the crystal, molecules are linked by pairs of N…
Number of citations: 1 scripts.iucr.org
Y Baqi, T Pillaiyar, A Abdelrahman… - Journal of Medicinal …, 2018 - ACS Publications
… indole derivatives exhibited EC 50 values of 27.9 nM (6-bromo-3-(2-carboxyethyl)-4-fluoro-1H-indole-2-carboxylic acid, 33), 32.1 nM (3-(2-carboxyethyl)-4-fluoro-6-iodo-1H-indole-2-…
Number of citations: 21 pubs.acs.org
BTY Li, JM White, CA Hutton - Australian journal of chemistry, 2010 - CSIRO Publishing
… N-tert-Butoxycarbonyl-6-iodo-1H-indole 9 To a solution of 6-iodo-1H-indole [ 17 ] 7 (988 mg, 4.06 mmol) in dry acetonitrile (5 mL) was added di-tert-butyl dicarbonate (1.08 g, 4.96 mmol…
Number of citations: 36 www.publish.csiro.au
F Luo, CL Li, P Ji, Y Zhou, J Gui, L Chen, Y Yin… - Chem, 2023 - cell.com
Here, we document the reinvention of aryne chemistry with "old" o-diiodoarenes as aryne progenitors. We have established a NaH-mediated activation strategy for the generation of …
Number of citations: 2 www.cell.com
Y Baqi, S Alshaibani, K Ritter, A Abdelrahman… - academia.edu
The orphan G protein-coupled receptor GPR17 was shown to be involved in myelin repair and has been proposed as a novel drug target for the treatment of brain and spinal cord injury …
Number of citations: 2 www.academia.edu
LP Zhao, SY Zhang, HK Liu, YJ Cheng… - Journal of the …, 2023 - ACS Publications
… Even a heterocyclic iodide such as unprotected 6-iodo-1H-indole could give the arylated product 11d in 91% yield. The relative configuration of 11a was determined by X-ray …
Number of citations: 4 pubs.acs.org
EB Corcoran - 2015 - search.proquest.com
Nuclear medicine, specifically positron emission tomography (PET) and single-photon emission computed tomography (SPECT), has garnered significant interest in recent decades. …
Number of citations: 2 search.proquest.com
KE Poremba, NT Kadunce, N Suzuki, AH Cherney… - scholar.archive.org
… Prepared from tert-butyl 6-iodo-1H-indole-1-carboxylate (1 equiv, 69.0 mg, 0.2 mmol) and 1-(chloropropyl)benzene (1.2 equiv, 37 mg, 0.24 mmol) following General Procedure 3. The …
Number of citations: 0 scholar.archive.org
B Cui, B Yan, K Wang, L Li, S Chen… - Journal of Medicinal …, 2022 - ACS Publications
Necroptosis is a form of programmed cell death. Mixed lineage kinase domain-like protein (MLKL) is the necroptosis executor, and it is involved in various diseases such as tissue …
Number of citations: 4 pubs.acs.org
N Marsch, M Kock, T Lindel
Number of citations: 0

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